ethyl 4-bromo-3-oxohexanoate
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Overview
Description
Ethyl 4-bromo-3-oxohexanoate is an organic compound with the molecular formula C8H13BrO3. It is a brominated ester that finds applications in various fields of scientific research and industry. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of more complex molecules.
Mechanism of Action
Target of Action
Ethyl 4-bromo-3-oxohexanoate is primarily used in the construction of benzindenoazepine derivatives . These derivatives are attractive scaffolds for biologically active compounds .
Mode of Action
The compound interacts with its targets through a NaH-promoted cycloaddition with azadienes . This interaction results in the formation of benzindenoazepines .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the cycloaddition between azadienes and the compound itself . This process leads to the formation of benzindenoazepines .
Pharmacokinetics
The compound’s interaction with azadienes suggests that it may be involved in complex biochemical reactions . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The result of the compound’s action is the formation of benzindenoazepines . These compounds are formed with good yields and stereoselectivities .
Action Environment
The action of this compound is influenced by the presence of azadienes and NaH . These factors promote the cycloaddition process, leading to the formation of benzindenoazepines . The efficacy and stability of the compound’s action may also depend on these factors.
Biochemical Analysis
Biochemical Properties
Ethyl 4-bromo-3-oxohexanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in stereoselective [4 + 3] annulation reactions with azadienes, leading to the formation of benzindeno-fused azepine derivatives . These interactions are crucial for the synthesis of biologically active compounds. The nature of these interactions involves the formation of covalent bonds between this compound and the target biomolecules, facilitating the desired biochemical transformations.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of specific enzymes, this compound can undergo cycloaddition reactions, leading to the formation of complex molecular structures that can modulate cellular activities . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as a nucleophile in reactions with aldehydes and ketones, forming oximes or hydrazones . This process is facilitated by the compound’s ability to form covalent bonds with the target molecules, leading to the desired biochemical transformations. Additionally, this compound can participate in enzyme-catalyzed reactions, either inhibiting or activating specific enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under specific conditions, leading to the formation of by-products that may affect its biological activity . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring the reliability of research findings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular functions. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in reactions catalyzed by zinc enolates, leading to the formation of complex molecular structures
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and ensuring its effective distribution within the body.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxohexanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid. The reaction proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the [4 + 3] annulation with azadienes, to form complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents (e.g., tetrahydrofuran) are commonly used.
Cycloaddition: Sodium hydride (NaH) is often used as a base to promote cycloaddition reactions.
Major Products Formed
Substitution: Formation of substituted hexanoates.
Reduction: Formation of ethyl 4-bromo-3-hydroxyhexanoate.
Cycloaddition: Formation of benzindeno-fused azepine derivatives.
Scientific Research Applications
Ethyl 4-bromo-3-oxohexanoate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its reactivity and ability to form various derivatives.
Material Science: The compound is utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in biochemical research to study enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Ethyl 4-bromo-3-oxohexanoate can be compared with other brominated esters and keto esters:
Ethyl 3-oxohexanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 4-bromo-3-oxobutanoate: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
Ethyl 4-chloro-3-oxohexanoate:
This compound stands out due to its unique combination of a bromine atom and a keto ester functional group, making it highly versatile in various chemical reactions and applications.
Properties
CAS No. |
52851-15-7 |
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Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.1 |
Purity |
85 |
Origin of Product |
United States |
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